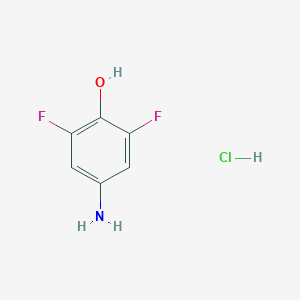

4-Amino-2,6-difluorophenol Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2,6-difluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPHUCZMDAKFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628962 | |

| Record name | 4-Amino-2,6-difluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220353-22-0 | |

| Record name | Phenol, 4-amino-2,6-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220353-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-difluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-difluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Amino-2,6-difluorophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol hydrochloride is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making fluorinated building blocks like this one valuable for drug discovery and development.[1][2] This guide provides a summary of the available technical data for this compound, including its chemical properties, synthesis, and potential applications. Information on the parent compound, 4-Amino-2,6-difluorophenol, and structurally similar analogs is also included to provide a more comprehensive overview where direct data for the hydrochloride salt is limited.

Chemical and Physical Properties

The CAS number for this compound is 220353-22-0 .[3][4] It is also known as 2,6-Difluoro-4-aminophenol hydrochloride.[3] The free base, 4-Amino-2,6-difluorophenol, has the CAS number 126058-97-7.[5][6]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula (Hydrochloride) | C₆H₆ClF₂NO | [3][4] |

| Molecular Weight (Hydrochloride) | 181.57 g/mol | [3] |

| Molecular Formula (Free Base) | C₆H₅F₂NO | [5] |

| Molecular Weight (Free Base) | 145.11 g/mol | [7] |

| Purity | ≥95% to ≥98% | [3][4][6] |

| Appearance | Solid | [8] |

| Melting/Freezing Point | 189-190°C (for a related compound) | [8] |

| Boiling Point | 237.0 ± 40.0 °C at 760 mmHg (Free Base, Predicted) | [7] |

| Density | 1.5 ± 0.1 g/cm³ (Free Base, Predicted) | [7] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |

| LogP | 1.6744 | [3] |

Synthesis and Experimental Protocols

Synthesis of 4-Amino-2,6-difluorophenol

A common synthetic route to 4-Amino-2,6-difluorophenol involves the reduction of a nitrophenol precursor.

General Protocol for the Reduction of 4-nitro-2,6-difluorophenol:

-

Reactants: 4-nitro-2,6-difluorophenol, Methanol, 5% or 10% Palladium on activated carbon (catalyst), Hydrogen gas.[9]

-

Procedure:

-

To a reaction vessel, add 4-nitro-2,6-difluorophenol (e.g., 350 g, 2 mol), methanol (e.g., 2 L), and 5% palladium on carbon (e.g., 19 g).[9]

-

Seal the vessel and replace the air with high-purity hydrogen gas to a pressure of 0.3-0.4 MPa.[9]

-

Heat the mixture to 60-70 °C with stirring and maintain the reaction for 3-5 hours.[9]

-

If the pressure drops below 0.15 MPa, introduce more hydrogen.[9]

-

After the reaction is complete, cool the vessel to room temperature.[9]

-

Recover the palladium on carbon catalyst by filtration.[9]

-

The filtrate is concentrated under reduced pressure, and the resulting product can be further purified by distillation under reduced pressure to yield 4-amino-2,6-difluorophenol.[9]

-

-

Yield and Purity: Reported yields are around 89.7% to 90.1%, with purities of 95.3% to 95.8%.[9]

Alternative Protocol using 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene:

-

Reactants: 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene, Ethanol, 10% Palladium on activated carbon, Hydrogen gas.[9]

-

Procedure:

-

Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (e.g., 5.3 g, 20 mmol) in ethanol (e.g., 100 mL).[9]

-

Add 10% palladium on activated carbon (e.g., 1.5 g).[9]

-

Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.[9]

-

Upon completion, remove the catalyst by filtration.[9]

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-2,6-difluorophenol.[9]

-

-

Yield: A yield of 95% has been reported for this method.[9]

Logical Workflow for Synthesis

Caption: Synthesis of 4-Amino-2,6-difluorophenol.

Potential Applications in Research and Drug Development

Halogenated aminophenols are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The presence of amino, hydroxyl, and halogen functional groups allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: The amino group can be diazotized and converted to other functionalities or used in coupling reactions. The phenolic hydroxyl group can be alkylated or acylated. These transformations are key in the synthesis of complex active pharmaceutical ingredients (APIs).[10] For instance, the structurally related 4-Amino-3-fluorophenol is an intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[10]

-

Agrochemical Synthesis: The analog 4-Amino-2,6-dichlorophenol is a known intermediate in the production of herbicides and pesticides.[10] The specific halogenation pattern can influence the biological activity and metabolic stability of the final agrochemical product.[10]

-

Protein Degrader Building Blocks: This compound is classified as a protein degrader building block, suggesting its potential use in the development of targeted protein degradation technologies like PROTACs.[4]

Potential Synthetic Utility Pathway

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. chemcd.com [chemcd.com]

- 7. 4-Amino-2,6-difluorophenol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 4-Amino-2,6-difluorophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2,6-difluorophenol Hydrochloride (CAS No. 220353-22-0). Due to the limited availability of experimentally determined data for the hydrochloride salt, this document also includes data for the corresponding free base, 4-Amino-2,6-difluorophenol (CAS No. 126058-97-7), and computational predictions to offer a broader understanding for research and development applications.

Chemical Identity and Structure

This compound is a halogenated aromatic amine salt. The presence of two electron-withdrawing fluorine atoms, an electron-donating amino group, and a phenolic hydroxyl group makes it a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.

| Identifier | This compound | 4-Amino-2,6-difluorophenol (Free Base) |

| CAS Number | 220353-22-0[1][2] | 126058-97-7 |

| Molecular Formula | C₆H₆ClF₂NO[1][2] | C₆H₅F₂NO |

| Molecular Weight | 181.57 g/mol [1] | 145.11 g/mol |

| Synonyms | 2,6-Difluoro-4-aminophenol hydrochloride[1] | - |

| SMILES | OC1=C(F)C=C(N)C=C1F.[H]Cl[1] | Nc1cc(F)c(O)c(F)c1 |

| Purity | ≥95% - 96%[1][2] | Typically >98% |

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available experimental and predicted data for the hydrochloride salt and its corresponding free base.

Table 2.1: Physical and Chemical Properties

| Property | This compound | 4-Amino-2,6-difluorophenol (Free Base) | Data Type |

| Melting Point | Data not available | 0 °C (Note: This value from a commercial source appears unusually low and may be inaccurate) | Experimental |

| Boiling Point | Data not available | 237.0 ± 40.0 °C at 760 mmHg | Experimental |

| Density | Data not available | 1.5 ± 0.1 g/cm³ | Experimental |

| pKa | Data not available | 7.72 ± 0.23 | Predicted |

| LogP | 1.6744[1] | Data not available | Computational |

| Topological Polar Surface Area (TPSA) | 46.25 Ų[1] | 46.25 Ų | Computational |

| Storage Conditions | Room temperature, keep dry and cool[1] | Sealed in dry, Room Temperature | - |

Table 2.2: Spectral Data Summary

| Spectral Data | This compound | 4-Amino-2,6-difluorophenol (Free Base) |

| ¹H NMR | Data not available, though mentioned as available from some suppliers.[3] | ¹H NMR (400 MHz, DMSO-d₆): δ 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H).[4] |

| ¹³C NMR | Data not available, though mentioned as available from some suppliers.[3] | Data not available |

| Infrared (IR) | Data not available, though mentioned as available from some suppliers.[3] | Data not available |

| Mass Spectrometry (MS) | Data not available, though mentioned as available from some suppliers.[3] | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of amine hydrochloride salts are provided below as a guide for researchers.

Melting Point Determination (Capillary Method)

A precise melting point is a critical indicator of purity.

-

Sample Preparation: A small amount of the dry this compound powder is packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Procedure:

-

The apparatus is heated rapidly to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-1.0 °C).

-

Aqueous Solubility Determination

The solubility of the hydrochloride salt is a key parameter for formulation and drug delivery.

-

Equilibrium Solubility Method:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

-

The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

pH-Solubility Profile:

-

The equilibrium solubility is determined as described above in a series of aqueous buffers across a relevant pH range (e.g., pH 1 to 8).

-

The resulting data is plotted as solubility versus pH to generate a pH-solubility profile, which is crucial for understanding the compound's behavior in different physiological environments.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons (e.g., -OH, -NH₃⁺). Spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹) to identify characteristic functional group vibrations.

-

-

Mass Spectrometry (MS):

-

The molecular weight and fragmentation pattern are determined by dissolving a sample in a suitable solvent and analyzing it via an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Synthesis and Workflow

No direct synthesis for this compound has been detailed in the searched literature. It is typically formed by treating the free base, 4-Amino-2,6-difluorophenol, with hydrochloric acid. The synthesis of the free base is well-documented.

The hydrochloride salt is then readily prepared from the free base.

References

4-Amino-2,6-difluorophenol Hydrochloride chemical structure and synthesis

An In-depth Technical Guide to 4-Amino-2,6-difluorophenol Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of this compound, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a halogenated aromatic amine. The structure consists of a phenol ring substituted with an amino group and two fluorine atoms, and it is supplied as a hydrochloride salt.

Chemical Formula: C₆H₆ClF₂NO[1]

Molecular Weight: 181.57 g/mol [1]

SMILES: OC1=C(F)C=C(N)C=C1F.[H]Cl[1]

Quantitative Data Summary

The following table summarizes key quantitative data for 4-Amino-2,6-difluorophenol and its hydrochloride salt, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClF₂NO | [1][2] |

| Molecular Weight | 181.57 g/mol | [1] |

| Purity | ≥95%, ~96% | [1][2] |

| Density (of free base) | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point (of free base) | 237.0 ± 40.0 °C at 760 mmHg | [3] |

| Storage Conditions | Room temperature, keep dry and cool | [1][2] |

Synthesis of 4-Amino-2,6-difluorophenol

The synthesis of the parent compound, 4-Amino-2,6-difluorophenol, is a crucial step. The hydrochloride salt is typically formed in a subsequent step by treating the free base with hydrochloric acid. Two primary synthetic routes are detailed below.

Synthesis Pathway Diagram

Caption: Synthesis routes for 4-Amino-2,6-difluorophenol.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Nitro-2,6-difluorophenol [4]

This method involves the reduction of a nitro group to an amine using catalytic hydrogenation.

-

Materials:

-

4-Nitro-2,6-difluorophenol (350 g, 2 mol)

-

Methanol (2 L)

-

5% Palladium on carbon (19 g, 54.13% water content)

-

High-purity hydrogen gas

-

-

Procedure:

-

To a reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% palladium on carbon.

-

Seal the vessel and replace the air with high-purity hydrogen gas.

-

Pressurize the vessel to 0.3-0.4 MPa with hydrogen.

-

Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain the pressure above 0.15 MPa by supplying additional hydrogen as needed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully open the vessel and recover the palladium on carbon catalyst by suction filtration.

-

Concentrate the filtrate under reduced pressure.

-

Distill the residue under reduced pressure to obtain 4-amino-2,6-difluorophenol.

-

-

Results:

-

Yield: 89.7%

-

Purity: 95.3%

-

Note: Using 10% palladium on carbon resulted in a yield of 90.1% and a purity of 95.8%.[4]

-

Protocol 2: Reduction of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene [4]

This alternative route starts from a protected phenol.

-

Materials:

-

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol)

-

Ethanol (100 mL)

-

10% Palladium on activated carbon (1.5 g)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene in ethanol in a suitable reaction flask.

-

Add 10% palladium on activated carbon to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).

-

Upon completion of the reaction, remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-difluorophenol.

-

-

Results:

-

Yield: 95% (2.9 g)

-

The structure of the product was confirmed by ¹H NMR (400 MHz, DMSO-d6): δ 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H).[4]

-

Formation of the Hydrochloride Salt

To obtain this compound, the resulting free base from either synthesis protocol can be treated with a solution of hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether. The salt will typically precipitate out of the solution and can be collected by filtration and then dried.

Logical Workflow for Synthesis and Characterization

Caption: General experimental workflow for synthesis.

This guide provides essential technical information for the synthesis and handling of this compound. Researchers should always adhere to appropriate laboratory safety practices when performing these procedures.

References

Spectroscopic Analysis of 4-Amino-2,6-difluorophenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2,6-difluorophenol Hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound is a salt of the corresponding free base. The presence of the hydrochloride salt can influence the spectroscopic properties, particularly in the NMR and IR spectra, due to the protonation of the amino group.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Amino-2,6-difluorophenol and its hydrochloride salt. It is important to note that while ¹H NMR data for the free base is available, complete experimental data for the hydrochloride salt is not readily found in the public domain. The data presented here for the hydrochloride salt is based on typical values for similar aromatic compounds.

NMR Spectroscopy

Table 1: ¹H NMR Data of 4-Amino-2,6-difluorophenol (Free Base)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.68 | br s | - | OH |

| 6.19 | d | 10.8 | 2 x Ar-H |

| 5.01 | s | - | NH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| 150 - 155 | d | C-F |

| 140 - 145 | t | C-OH |

| 135 - 140 | s | C-NH₃⁺ |

| 105 - 110 | d | C-H |

Note: Predicted values based on related structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (phenol) |

| 2800 - 3200 | Strong, Broad | N-H stretch (ammonium) |

| 1600 - 1650 | Medium | N-H bend (ammonium) |

| 1450 - 1550 | Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1100 - 1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 145.04 | [M]⁺ (of free base) |

| 117.03 | [M-CO]⁺ |

| 90.02 | [M-CO-HCN]⁺ |

Note: The mass spectrum will show the molecular ion of the free base (4-Amino-2,6-difluorophenol) as the hydrochloride salt will dissociate in the mass spectrometer.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

A solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) is prepared. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Caption: Workflow for obtaining an IR spectrum using an ATR accessory.

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced, ionized, and the resulting ions are separated and detected based on their mass-to-charge (m/z) ratio.

References

A Technical Guide to the Solubility and Stability of 4-Amino-2,6-difluorophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Amino-2,6-difluorophenol Hydrochloride, focusing on its solubility and stability. A thorough understanding of these characteristics is critical for the successful development of robust drug formulations and for ensuring compliance with regulatory standards. This document outlines standardized methodologies for determining these key parameters and presents a framework for data interpretation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a fundamental consideration in formulation development. The following sections detail the solubility of this compound in various media and provide a detailed protocol for its determination.

Quantitative Solubility Data

While specific experimental data for this compound is not extensively available in public literature, the following table presents a template for the systematic evaluation of its solubility in common pharmaceutical solvents at various temperatures. This structured approach allows for the generation of a comprehensive solubility profile.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method | Notes |

| Purified Water | 25 | Data to be determined | Shake-flask | Assess pH of saturated solution. |

| Purified Water | 37 | Data to be determined | Shake-flask | Relevant for physiological conditions. |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | Shake-flask | Simulates gastric fluid. |

| pH 4.5 Acetate Buffer | 37 | Data to be determined | Shake-flask | Simulates intestinal fluid. |

| pH 6.8 Phosphate Buffer | 37 | Data to be determined | Shake-flask | Simulates intestinal fluid. |

| Methanol | 25 | Data to be determined | Shake-flask | Common organic solvent. |

| Ethanol | 25 | Data to be determined | Shake-flask | Common co-solvent. |

| Propylene Glycol | 25 | Data to be determined | Shake-flask | Common vehicle in formulations. |

| Polyethylene Glycol 400 | 25 | Data to be determined | Shake-flask | Common non-aqueous vehicle. |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-flask | High-polarity organic solvent. |

Experimental Protocol for Equilibrium Solubility Determination

This protocol is based on the harmonized approach for determining the equilibrium solubility of an API, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) based biowaivers.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Calibrated pH meter

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent Media: Prepare all buffer solutions and allow them to reach the target experimental temperature (e.g., 25 °C or 37 °C).

-

Addition of API: Add an excess amount of this compound to a known volume of each solvent in a sealed, clear container. The excess solid should be clearly visible.

-

Equilibration: Place the containers in a constant temperature shaker bath and agitate at a consistent rate. Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). Preliminary studies are recommended to determine the time required to reach equilibrium.[2]

-

Sample Collection and Preparation: At each time point, cease agitation and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. An alternative is to centrifuge the samples at a high speed and then collect the supernatant.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Equilibrium Confirmation: Equilibrium is confirmed when the concentration of the API in solution remains constant over successive time points (e.g., the difference between 24 and 48-hour samples is less than 5%).

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the experimental temperature.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Summary of Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies.[4] The goal is to generate degradation products to develop and validate stability-indicating analytical methods.[6] The following table outlines the recommended stress conditions for evaluating the stability of this compound. An appropriate level of degradation is generally considered to be 5-20%.[7]

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl | 60 | 24, 48, 72 hours | Hydrolysis of the amino group or other susceptible bonds. |

| Base Hydrolysis | 0.1 N NaOH | 60 | 2, 4, 8 hours | Hydrolysis, potential for rearrangement. |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | Oxidation of the phenol or amino group. |

| Thermal Degradation | Solid State | 80 (in oven) | 1, 3, 7 days | Thermally induced decomposition. |

| Photostability | Solid State | ICH Q1B Option II | As per ICH Q1B | Photolytic degradation. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or other suitable solvent

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final acid concentration of 0.1 N.

-

Incubate the solution in a water bath at 60 °C.

-

Withdraw samples at specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH.

-

Dilute with mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final base concentration of 0.1 N.

-

Incubate the solution at 60 °C.

-

Withdraw samples at specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl.

-

Dilute with mobile phase and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at specified time points.

-

Dilute with mobile phase and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a known amount of the solid API in a petri dish and expose it to a dry heat of 80 °C in a calibrated oven.

-

Withdraw samples at specified time points.

-

Dissolve the sample in a suitable solvent, dilute, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose the solid API to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, dissolve the samples, dilute, and analyze by HPLC.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

-

If available, use an LC-MS system to obtain mass information for the degradation products to aid in their identification.

-

Conclusion

This guide provides a foundational framework for the characterization of the solubility and stability of this compound. The experimental protocols outlined herein are based on established scientific principles and regulatory guidelines. The systematic generation of the data described will enable researchers, scientists, and drug development professionals to make informed decisions regarding the formulation, packaging, and storage of drug products containing this API, ultimately ensuring product quality and efficacy.

References

- 1. who.int [who.int]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. biopharminternational.com [biopharminternational.com]

The Pivotal Role of Fluorine in Modulating the Reactivity of 4-Amino-2,6-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of fluorine atoms in the chemical reactivity of 4-Amino-2,6-difluorophenol. The strategic incorporation of two fluorine atoms ortho to the hydroxyl group significantly influences the electronic properties of the aromatic ring, thereby dictating its reactivity in various chemical transformations. This document will explore the electronic effects of fluorine, detail its impact on nucleophilic and electrophilic aromatic substitution reactions, and provide experimental context for its application in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.

Introduction

4-Amino-2,6-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its utility stems from the unique properties conferred by the fluorine atoms, which modulate the molecule's pKa, nucleophilicity, and susceptibility to substitution reactions. Understanding the underlying principles of fluorine's influence is crucial for the rational design of synthetic routes and the development of novel therapeutics.

The Electronic Influence of Fluorine Atoms

The high electronegativity of fluorine exerts a powerful influence on the electron distribution within the benzene ring of 4-Amino-2,6-difluorophenol. This manifests primarily through two opposing effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. In 4-Amino-2,6-difluorophenol, the two fluorine atoms significantly decrease the electron density of the aromatic ring, particularly at the carbon atoms to which they are attached.

-

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atoms can be delocalized into the aromatic π-system, an electron-donating mesomeric effect. However, for fluorine, the inductive effect is significantly stronger and generally dominates its influence on reactivity.

The net result is a significant polarization of the C-F bonds and a general deactivation of the aromatic ring towards electrophilic attack, while simultaneously activating it for nucleophilic aromatic substitution.

Reactivity in Key Chemical Transformations

The electronic perturbations caused by the fluorine atoms have profound implications for the reactivity of 4-Amino-2,6-difluorophenol in various reaction types.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of two electron-withdrawing fluorine atoms, ortho and para to potential leaving groups or activated positions, makes the aromatic ring of 4-Amino-2,6-difluorophenol highly susceptible to nucleophilic aromatic substitution (SNAAr). The strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step.

This enhanced reactivity is a key feature exploited in the synthesis of complex molecules where the phenol or a derivative acts as an electrophile.

Electrophilic Aromatic Substitution

Conversely, the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are generally slower and require harsher conditions compared to the non-fluorinated analogue, 4-aminophenol. The directing influence of the strongly activating amino and hydroxyl groups still dictates the position of substitution, primarily at the positions ortho and para to these groups.

Acidity of the Phenolic Hydroxyl Group

The fluorine atoms influence the acidity of the phenolic hydroxyl group. The predicted pKa of 4-Amino-2,6-difluorophenol is approximately 7.72. The electron-withdrawing fluorine atoms help to stabilize the corresponding phenoxide ion, making the phenol more acidic compared to 4-aminophenol.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and reactivity of 4-Amino-2,6-difluorophenol.

| Property | 4-Amino-2,6-difluorophenol | 4-Aminophenol | Reference |

| Predicted pKa | 7.72 ± 0.23 | ~10.3 | [1] |

| ¹H NMR (DMSO-d₆) δ (ppm) | 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H) | - | [2] |

| Reaction Type | Reactant | Conditions | Product | Yield | Reference |

| Reduction of Nitro Group | 2,6-Difluoro-4-nitrophenol | H₂, Pd/C, Methanol, 60-70°C, 0.3-0.4 MPa | 4-Amino-2,6-difluorophenol | 89.7% | [2] |

| Reduction of Nitro Group | 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | H₂, 10% Pd/C, Ethanol, RT, 1 atm | 4-Amino-2,6-difluorophenol | 95% | [2] |

Experimental Protocols

Synthesis of 4-Amino-2,6-difluorophenol from 2,6-Difluoro-4-nitrophenol[2]

Materials:

-

2,6-Difluoro-4-nitrophenol

-

Methanol

-

5% Palladium on activated carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

To a solution of 2,6-difluoro-4-nitrophenol in methanol, add 5% Pd/C.

-

The reaction mixture is stirred under a hydrogen atmosphere (0.3-0.4 MPa) at 60-70°C for 3-5 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to afford 4-Amino-2,6-difluorophenol.

Representative Acylation of 4-Amino-2,6-difluorophenol

Materials:

-

4-Amino-2,6-difluorophenol

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve 4-Amino-2,6-difluorophenol in the chosen inert solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.

Visualization of Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAAr) Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAAr).

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Signaling Pathway Inhibition

Caption: Inhibition of a kinase signaling pathway.

Applications in Drug Discovery: Kinase Inhibitors

The difluorophenol moiety is a recognized pharmacophore in the design of kinase inhibitors. In the development of inhibitors for human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2), the difluorophenol group derived from 4-Amino-2,6-difluorophenol was found to be crucial for binding to the ATP-binding site of the kinases. The fluorine atoms participate in favorable polar interactions with conserved residues in the kinase domain.

A study on pyridine-based inhibitors for VRK1 and VRK2 demonstrated that replacing the difluorophenol moiety with a non-fluorinated phenol group resulted in a significant decrease in binding affinity. This highlights the critical role of the fluorine atoms in enhancing the potency of these inhibitors. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction, where 4-Amino-2,6-difluorophenol or a derivative is coupled with a suitable boronic acid or ester.

Conclusion

The two fluorine atoms in 4-Amino-2,6-difluorophenol are not mere spectators; they are active participants that profoundly shape the molecule's reactivity. Their strong inductive electron-withdrawing effect is the dominant factor, rendering the aromatic ring susceptible to nucleophilic attack while deactivating it towards electrophiles. This predictable and pronounced influence on reactivity makes 4-Amino-2,6-difluorophenol a highly valuable and versatile building block in medicinal chemistry, enabling the synthesis of complex and potent bioactive molecules, as exemplified by its successful incorporation into kinase inhibitors. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the unique chemical properties of this fluorinated intermediate in their synthetic endeavors.

References

A Technical Guide to 4-Amino-2,6-difluorophenol: A Versatile Intermediate in Modern Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-2,6-difluorophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex, high-value molecules. The strategic placement of fluorine atoms, an amino group, and a hydroxyl group on the phenyl ring imparts unique chemical properties that are increasingly leveraged in pharmaceutical and agrochemical research. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the phenolic proton, the basicity of the amino group, and the reactivity of the aromatic ring. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth overview of the potential applications of 4-Amino-2,6-difluorophenol as a chemical intermediate, focusing on its role in the development of kinase inhibitors and next-generation agrochemicals.

Synthesis of the Intermediate

The reliable synthesis of 4-Amino-2,6-difluorophenol is crucial for its application. A common and efficient method involves the catalytic reduction of a nitro-precursor, 4-nitro-2,6-difluorophenol.

General Experimental Protocol: Catalytic Hydrogenation

A detailed protocol for the synthesis of 4-Amino-2,6-difluorophenol is as follows:

-

Charging the Reactor: To a suitable reaction vessel, add 4-nitro-2,6-difluorophenol (2.0 mol, 350 g), methanol (2 L), and 5% palladium on carbon (19 g, 54% water content).

-

Hydrogenation: Seal the vessel and replace the internal atmosphere with high-purity hydrogen gas. Pressurize the reactor to 0.3-0.4 MPa.

-

Reaction Conditions: Heat the mixture to 60-70 °C with stirring. Maintain the reaction for 3-5 hours, adding hydrogen as needed to keep the pressure above 0.15 MPa.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen and open the reactor. Remove the palladium catalyst by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be further purified by distillation to yield 4-Amino-2,6-difluorophenol.

Synthesis Data

| Precursor | Catalyst | Yield | Purity | Reference |

| 4-nitro-2,6-difluorophenol | 5% Pd/C | 89.7% | 95.3% | |

| 4-nitro-2,6-difluorophenol | 10% Pd/C | 90.1% | 95.8% | |

| 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | 10% Pd/C | 95% | N/A |

Application in Pharmaceutical Synthesis: Kinase Inhibitors

The difluorophenol moiety is a key pharmacophore in the design of various protein kinase inhibitors. Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The fluorine atoms on the phenol ring can form crucial hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of the kinase, enhancing inhibitor potency and selectivity.

Target Pathway: Anaplastic Lymphoma Kinase (ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal translocations (e.g., EML4-ALK), becomes a potent oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies. ALK activation triggers multiple downstream signaling cascades, including the PI3K/AKT, JAK/STAT, and RAS/MAPK/ERK pathways, which collectively promote cancer cell proliferation, survival, and metastasis. Small molecule inhibitors like Ceritinib are designed to block the ATP-binding site of ALK, thereby inhibiting its downstream signaling.

4-Amino-2,6-difluorophenol: A Key Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A critical component in the design of these degraders is the careful selection of chemical building blocks that enable the synthesis of molecules with optimal potency, selectivity, and drug-like properties. Among these, 4-Amino-2,6-difluorophenol has garnered significant interest as a versatile scaffold for the construction of potent protein degraders. This technical guide provides a comprehensive overview of the application of 4-Amino-2,6-difluorophenol in the development of protein degraders, with a focus on a case study of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) degrader.

The Role of 4-Amino-2,6-difluorophenol in PROTAC Design

4-Amino-2,6-difluorophenol serves as a valuable starting material in the synthesis of the target-binding ligand portion of a PROTAC. Its utility stems from several key features:

-

Versatile handles for chemical modification: The amino and hydroxyl groups on the phenyl ring provide reactive sites for the attachment of linkers and other chemical moieties necessary for PROTAC assembly.

-

Fluorine substitution: The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of the final degrader molecule. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and modulate cell permeability.

-

Rigid scaffold: The phenyl ring provides a rigid core that can be used to orient the target-binding motifs and the E3 ligase-recruiting elements in a spatially favorable manner for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

A notable example of the application of 4-Amino-2,6-difluorophenol is in the synthesis of PROTACs targeting IRAK-4, a key kinase in the inflammatory signaling pathway.

Case Study: An IRAK-4 Protein Degrader

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of IRAK-4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[4][5] Therefore, IRAK-4 has emerged as an attractive therapeutic target. Protein degraders offer a potential advantage over traditional inhibitors by eliminating the entire IRAK-4 protein, thereby abrogating both its kinase and scaffolding functions.[6][7]

A patent for protein degraders describes the synthesis of IRAK-4 targeting PROTACs utilizing a 4-amino-2,6-difluorophenol core.[8] While specific quantitative data for the exact molecule from the patent is not publicly available in peer-reviewed literature, we can look at a well-characterized IRAK-4 degrader, KT-474, to exemplify the expected performance.

Quantitative Data

The following table summarizes the key quantitative parameters for the IRAK-4 degrader KT-474, which demonstrates the potential of this class of molecules.

| Parameter | Value | Cell Line | Reference |

| DC50 | 4.0 nM | RAW 264.7 | [9] |

| Dmax | >95% | RAW 264.7 | Inferred from data |

| Binding Affinity (Kd) to IRAK-4 | Not Reported | - | - |

| Binding Affinity (Kd) to E3 Ligase (CRBN) | Not Reported | - | - |

DC50: The half-maximal degradation concentration, representing the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The development and characterization of protein degraders involve a series of key experiments to assess their synthesis, binding, cellular activity, and mechanism of action.

Synthesis of an IRAK-4 Degrader from 4-Amino-2,6-difluorophenol

The following is a representative synthetic scheme based on the procedures outlined in patent WO2019060742A1 for the synthesis of an IRAK-4 degrader.[8]

Detailed Methodology:

-

Step 1: Synthesis of the IRAK-4 Binding Moiety. The synthesis begins with the coupling of 4-Amino-2,6-difluorophenol with a suitable precursor for the IRAK-4 targeting moiety. This is typically achieved through a nucleophilic aromatic substitution or a coupling reaction, such as a Buchwald-Hartwig amination, under inert conditions using a suitable solvent (e.g., DMF or DMSO) and base (e.g., DIPEA or K2CO3).

-

Step 2: Linker Attachment. The resulting intermediate is then reacted with a bifunctional linker precursor. The linker is a crucial component of the PROTAC, as its length and composition significantly impact the formation of the ternary complex and the subsequent degradation efficiency. This step often involves an amide bond formation using standard coupling reagents (e.g., HATU, HOBt) or an etherification reaction.

-

Step 3: Coupling with the E3 Ligase Ligand. The final step involves the conjugation of the target-binding ligand-linker intermediate with a ligand for an E3 ubiquitin ligase, such as pomalidomide for Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase. This is also typically achieved through an amide bond formation. The final PROTAC molecule is then purified using techniques such as flash chromatography or preparative HPLC.

Biological Assays

This assay is used to quantify the reduction in IRAK-4 protein levels in cells upon treatment with the degrader.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or relevant cancer cell lines) in a suitable culture medium and allow them to adhere overnight. Treat the cells with varying concentrations of the IRAK-4 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for IRAK-4 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the IRAK-4 protein levels. Quantify the band intensities using densitometry software to determine the percentage of IRAK-4 degradation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the formation of the ternary complex between the IRAK-4 protein, the PROTAC, and the E3 ligase in a solution-based format.[10][11][12]

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Reconstitute fluorescently labeled anti-tag antibodies (e.g., anti-GST-terbium and anti-His-d2) in the assay buffer. Prepare purified, tagged IRAK-4 (e.g., His-tagged) and E3 ligase (e.g., GST-tagged CRBN). Prepare a serial dilution of the IRAK-4 PROTAC.

-

Assay Procedure: In a low-volume 384-well plate, add the PROTAC dilution series. Add the tagged IRAK-4 and E3 ligase to the wells. Add the labeled anti-tag antibodies. Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

-

Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The FRET signal is generated when the donor (terbium) and acceptor (d2) fluorophores are brought into close proximity by the formation of the ternary complex.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

This assay assesses the cytotoxic effects of the IRAK-4 degrader on cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the IRAK-4 degrader for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

-

Data Measurement and Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the degrader concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathway of the target protein and the experimental workflow for degrader evaluation is crucial for rational drug design.

IRAK-4 Signaling Pathway

IRAK-4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[1][2][3] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates IRAK-1, leading to a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[4][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2019060742A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]

- 9. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TR-FRET assay for profiling HDAC10 inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the amino group in 4-Amino-2,6-difluorophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of two ortho-fluorine atoms and a para-hydroxyl group significantly influences the nucleophilicity and basicity of the amino group, thereby affecting its reactivity in common organic transformations. This document details the electronic and steric effects at play and provides a review of key reactions such as N-acylation, N-alkylation, and diazotization. Detailed experimental protocols, quantitative data from literature, and graphical representations of reaction pathways are included to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

4-Amino-2,6-difluorophenol is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing an amino, a hydroxyl, and a difluorinated aromatic ring, offers multiple points for chemical modification. The reactivity of the amino group is of particular interest as it serves as a primary handle for the introduction of diverse functionalities and the construction of complex molecular architectures. Understanding and controlling the reactivity of this amino group is crucial for its effective utilization in multi-step syntheses.

Electronic and Steric Effects on the Amino Group Reactivity

The reactivity of the amino group in 4-Amino-2,6-difluorophenol is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

-

Electronic Effects: The two fluorine atoms at the ortho positions are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. As a result, the basicity and nucleophilicity of the amino group are decreased compared to aniline. Conversely, the hydroxyl group at the para position is an electron-donating group through resonance (+M effect), which partially counteracts the electron-withdrawing effect of the fluorine atoms. This interplay of electronic effects modulates the overall reactivity of the amino group.

-

Steric Effects: The presence of two fluorine atoms in the ortho positions to the amino group introduces steric hindrance. This can impede the approach of bulky electrophiles to the nitrogen atom, potentially slowing down reaction rates or influencing the regioselectivity of reactions on the aromatic ring.

A general overview of these influencing factors is depicted below.

Caption: Factors influencing the amino group reactivity.

Key Reactions of the Amino Group

This section details common reactions involving the amino group of 4-Amino-2,6-difluorophenol, including N-acylation, N-alkylation, and diazotization.

N-Acylation

N-acylation is a common transformation to introduce an acyl group onto the amino functionality, often to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reduced nucleophilicity of the amino group in 4-Amino-2,6-difluorophenol may necessitate slightly more forcing conditions compared to unsubstituted aniline.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Reactivity Prediction of 4-Amino-2,6-difluorophenol

This technical guide provides a comprehensive theoretical analysis of the reactivity of 4-Amino-2,6-difluorophenol. In the absence of extensive experimental and computational studies on this specific molecule, this document leverages fundamental principles of organic chemistry and data from structurally analogous compounds to predict its chemical behavior. This guide is intended to serve as a foundational resource for researchers interested in utilizing 4-Amino-2,6-difluorophenol in synthetic chemistry and drug development.

Molecular Structure and Electronic Properties

4-Amino-2,6-difluorophenol possesses a unique substitution pattern on the benzene ring, with two strongly electron-donating groups (an amino group and a hydroxyl group) and two strongly electron-withdrawing fluorine atoms. The interplay of these substituents governs the electron density distribution and, consequently, the reactivity of the aromatic ring.

The amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups that are ortho-, para-directing in electrophilic aromatic substitution reactions.[1][2][3] They donate electron density to the aromatic system primarily through a resonance effect (+R). Conversely, the fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect (-I), although they also exhibit a weaker +R effect that directs electrophilic attack to the ortho and para positions.[4]

The combined effect of these substituents leads to a highly polarized aromatic ring. The strong +R effects of the amino and hydroxyl groups are expected to outweigh the -I effects of the fluorine atoms, rendering the ring activated towards electrophilic attack compared to benzene.

Predicted Chemical Reactivity

Electrophilic Aromatic Substitution (SEAr)

The high electron density conferred by the amino and hydroxyl groups makes 4-Amino-2,6-difluorophenol highly susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions will be dictated by the powerful ortho-, para-directing nature of the -NH2 and -OH groups. Given that the para position is occupied by the amino group, electrophilic attack is predicted to occur at the positions ortho to the activating groups. Specifically, the positions ortho to the amino group (C3 and C5) are the most likely sites for substitution.

Predicted Regioselectivity for SEAr:

| Reaction Type | Predicted Major Product(s) |

| Nitration | 4-Amino-2,6-difluoro-3-nitrophenol and/or 4-Amino-2,6-difluoro-5-nitrophenol |

| Halogenation | 4-Amino-3-bromo-2,6-difluorophenol (for bromination) |

| Sulfonation | 4-Amino-2,6-difluorophenol-3-sulfonic acid |

| Friedel-Crafts Acylation | 4-Acetamido-2,6-difluorophenol (N-acylation is more likely) |

It is important to note that for reactions like Friedel-Crafts acylation, the Lewis acid catalyst can coordinate with the basic amino group, leading to deactivation of the ring.[5] Therefore, protection of the amino group (e.g., by acetylation) may be necessary to achieve C-acylation.

Nucleophilic Aromatic Substitution (SNAr)

While the benzene ring is electron-rich, the presence of two fluorine atoms, which are good leaving groups in SNAr reactions, suggests that nucleophilic substitution could be possible under certain conditions.[6][7] For SNAr to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[6][8] The strong electron-donating character of the amino and hydroxyl groups generally disfavors this pathway. However, deprotonation of the phenolic proton to form a phenoxide would significantly increase the electron-donating ability, further inhibiting SNAr. Conversely, protonation of the amino group in acidic media would create a strongly deactivating -NH3+ group, which could facilitate SNAr.

Oxidation

Aminophenols are known to be readily oxidized, often forming colored polymeric products.[9][10] The oxidation of 4-aminophenol, for instance, can proceed through a one-electron oxidation to form a p-aminophenoxy radical.[10] It is highly probable that 4-Amino-2,6-difluorophenol will exhibit similar behavior and be sensitive to oxidizing agents and autoxidation, especially under basic conditions.

Acidity and Basicity

The acidity of the phenolic proton is expected to be greater than that of 4-aminophenol due to the electron-withdrawing inductive effect of the two fluorine atoms. This effect stabilizes the resulting phenoxide ion. For comparison, the pKa of o-fluorophenol is lower (more acidic) than that of phenol.[11]

Conversely, the basicity of the amino group is predicted to be lower than that of 4-aminophenol. The electron-withdrawing fluorine atoms will decrease the electron density on the nitrogen atom, making the lone pair less available for protonation.

Predicted Acid-Base Properties:

| Property | Predicted Trend Compared to 4-Aminophenol | Rationale |

| Acidity (pKa of -OH) | Lower (more acidic) | -I effect of fluorine atoms stabilizes the phenoxide conjugate base. |

| Basicity (pKb of -NH2) | Higher (less basic) | -I effect of fluorine atoms reduces electron density on the nitrogen. |

Experimental Protocols

Synthesis of 4-Amino-2,6-difluorophenol

A common route for the synthesis of 4-Amino-2,6-difluorophenol is through the reduction of a corresponding nitro compound.[12]

Protocol: Catalytic Hydrogenation of 4-Nitro-2,6-difluorophenol [12]

-

Reaction Setup: To a reaction vessel, add 4-nitro-2,6-difluorophenol (1 equivalent), methanol as the solvent, and 5% palladium on carbon (as a catalyst).

-

Hydrogenation: Seal the vessel and replace the air with high-purity hydrogen gas to a pressure of 0.3-0.4 MPa.

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain the hydrogen pressure as the reaction consumes it.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Remove the palladium catalyst by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be further purified by distillation under reduced pressure to yield 4-amino-2,6-difluorophenol.

Conclusion

The theoretical reactivity of 4-Amino-2,6-difluorophenol is dominated by the strong electron-donating effects of the amino and hydroxyl groups, making it a highly activated system for electrophilic aromatic substitution. The regioselectivity is predicted to favor substitution at the C3 and C5 positions. The electron-withdrawing fluorine atoms are expected to increase the acidity of the phenolic proton and decrease the basicity of the amino group compared to unsubstituted 4-aminophenol. While nucleophilic aromatic substitution is less likely, it may be achievable under specific conditions. The compound is also predicted to be susceptible to oxidation. These predicted reactivity patterns highlight the potential of 4-Amino-2,6-difluorophenol as a versatile building block for the synthesis of complex molecules in medicinal chemistry and materials science. Experimental validation of these theoretical predictions is encouraged.

References

- 1. benchchem.com [benchchem.com]

- 2. expertsmind.com [expertsmind.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. why is para chloro phenol more acidic than para fluoro phenol?i have - askIITians [askiitians.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chemcess.com [chemcess.com]

- 10. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2,6-difluorophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol hydrochloride is a valuable synthetic intermediate in the development of potent and selective kinase inhibitors. Its unique electronic and structural properties, conferred by the fluorine and amino substituents, make it an attractive building block for designing molecules that can effectively target the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the synthesis of a selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a key regulator of cell cycle progression and DNA damage response, utilizing a 2,6-difluorophenol moiety derived from the title compound.

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aminopyridine scaffold, coupled with a difluorophenol group, has been shown to be a promising pharmacophore for potent and selective kinase inhibition. The difluorophenol moiety, in particular, can form crucial hydrogen bond interactions with conserved residues within the kinase ATP-binding site, enhancing binding affinity and selectivity.

This guide will focus on the synthesis and application of Vrk-IN-1 (also known as compound 26 in some literature), a potent VRK1 inhibitor with a reported IC₅₀ of approximately 150 nM.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesized VRK1 inhibitor, Vrk-IN-1, and the key synthetic intermediates.

Table 1: Inhibitory Potency and Selectivity of Vrk-IN-1

| Target Kinase | IC₅₀ (nM) | Selectivity Score (S₅₀)¹ | Reference |

| VRK1 | ~150 | 0.04 | [2] |

¹Selectivity score was determined against a panel of 48 human kinases at a 1 µM concentration of Vrk-IN-1. A lower score indicates higher selectivity.

Table 2: Synthesis Yields for Vrk-IN-1 and Intermediates

| Step | Reaction | Product | Estimated Yield (%)² |

| 1 | Bromination of 2-aminopyridine | 2-Amino-3,5-dibromopyridine | 65-85 |

| 2 | Borylation of 4-amino-2,6-difluorophenol | 4-Amino-2,6-difluorophenylboronic acid, pinacol ester | 70-90 |

| 3 | Suzuki-Miyaura Coupling (Step 1) | 3-Bromo-5-(4-amino-2,6-difluorophenyl)-2-aminopyridine | 60-80 |

| 4 | Suzuki-Miyaura Coupling (Step 2) | Vrk-IN-1 | 50-70 |

²Yields are estimated based on typical yields for analogous reactions reported in the chemical literature.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyridine (Intermediate 1)

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3,5-dibromopyridine as a solid.

Protocol 2: Synthesis of 4-Amino-2,6-difluorophenylboronic acid, pinacol ester (Intermediate 2)

Materials:

-

This compound

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), combine 4-amino-2,6-difluorophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired boronic ester.

Protocol 3: Synthesis of Vrk-IN-1 via Two-Step Suzuki-Miyaura Coupling

Materials:

-

2-Amino-3,5-dibromopyridine (Intermediate 1)

-

4-Amino-2,6-difluorophenylboronic acid, pinacol ester (Intermediate 2)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (2 M aqueous solution)

-

1,2-Dimethoxyethane (DME)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

Procedure: